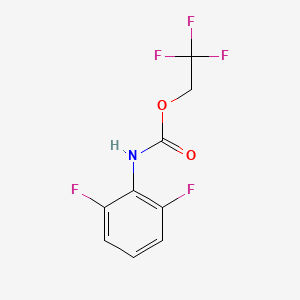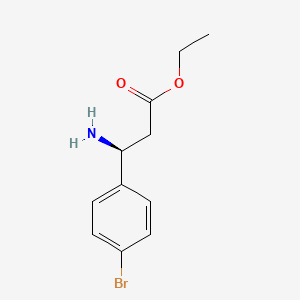
2-(Benzyloxy)-5-ethylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-5-ethylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with a benzyloxy group and an ethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-(Benzyloxy)-5-ethylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) to form the corresponding organolithium compound.
Borylation: The organolithium compound is then treated with a boron source, such as trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Benzaldehyde and Benzoic Acid Derivatives: Formed through oxidation.
Nitrated or Sulfonated Derivatives: Formed through electrophilic aromatic substitution.
科学研究应用
2-(Benzyloxy)-5-ethylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 2-(Benzyloxy)-5-ethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product through reductive elimination, regenerating the palladium catalyst for further cycles.
相似化合物的比较
Phenylboronic Acid: Lacks the benzyloxy and ethyl substituents, making it less versatile in certain synthetic applications.
2-(Benzyloxy)phenylboronic Acid: Similar structure but without the ethyl group, affecting its reactivity and selectivity in reactions.
5-Ethyl-2-methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
Uniqueness: 2-(Benzyloxy)-5-ethylphenylboronic acid is unique due to the combined presence of the benzyloxy and ethyl groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.
属性
分子式 |
C15H17BO3 |
|---|---|
分子量 |
256.11 g/mol |
IUPAC 名称 |
(5-ethyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3 |
InChI 键 |
HFVMQZWBXBULDM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)








![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
![azanium;1-[(E)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B12089962.png)

